1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
The compound “1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has two phenyl groups (aromatic rings), one of which has a propan-2-yl (isopropyl) group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction involving a 1,3-diketone and a hydrazine . The phenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic ring containing two nitrogen atoms . The phenyl groups and the isopropyl group would contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms . The phenyl rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring and the phenyl groups would likely make the compound relatively nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Characterization
1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a compound of interest due to its structural characteristics and potential applications in various fields of research. While the specific compound was not directly mentioned in the available literature, related pyrazole derivatives have been extensively studied for their unique properties and applications. For instance, pyrazole derivatives have been synthesized and characterized for their potential in pharmaceutical and agrochemical industries, demonstrating the wide applicability of such compounds (Vyas et al., 2012). Additionally, structure-activity relationship studies of phenylpyrazole derivatives have been conducted to develop novel anti-HIV agents, highlighting the biomedical significance of these molecules (Mizuhara et al., 2013).
Polymer Modification and Applications
Research into the modification of polymers with amine compounds, including pyrazole derivatives, has shown promising results in enhancing material properties. For example, polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds exhibit increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Antifungal Activities
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potent activity against various microbial strains, including bacteria and fungi, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents (Panchal & Patel, 2012; Hamed et al., 2020).
Anti-inflammatory and Analgesic Activities
The synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides has been explored, with some amides exhibiting superior platelet antiaggregating activity compared to acetylsalicylic acid. These compounds also showed moderate anti-inflammatory, analgesic, and antipyretic activities, highlighting their potential in therapeutic applications (Menozzi et al., 1993).
Optical and Fluorescent Properties
The study of pyrazole derivatives for their optical and fluorescent properties has led to the discovery of compounds with aggregation-induced emission behavior. These findings open up possibilities for the development of new materials for optoelectronic applications (Hiscock et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-13(2)14-8-10-15(11-9-14)17-12-18(19)21(20-17)16-6-4-3-5-7-16/h3-13H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSIJBBUDUBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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